

# An In-Depth Technical Guide to Orthocaine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Orthocaine**, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. Despite its historical significance, its clinical use has been limited primarily due to its low solubility in water. However, it has found application in topical formulations for pain relief, particularly for dusting onto painful wounds. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological aspects of **orthocaine**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and presents diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound.

## **Chemical Identity and Structure**

**Orthocaine** is a benzoate ester characterized by an amino and a hydroxyl group on the benzene ring.

Chemical Structure:

Chemical structure of Orthocaine

IUPAC Name: Methyl 3-amino-4-hydroxybenzoate[1]



Synonyms: Orthoform, Orthoform New, Aminobenz, Orthoderm, Methyl m-amino-p-

 $hydroxybenzoate \hbox{\tt [1][2][3]}$ 

CAS Number: 536-25-4[1][2][4]

Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>[4]

Molecular Weight: 167.16 g/mol [4][5]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **orthocaine** is presented in the table below.

Property	Value	References
Appearance	White to beige crystalline powder or needles from benzene.	[2]
Odor	Odorless	[2]
Taste	Tasteless	[2]
Melting Point	143 °C (An allotropic form melts at 111 °C)	[2]
Boiling Point	326.8 °C (Predicted)	
Solubility	- Almost insoluble in cold water Moderately soluble in hot water 1 g dissolves in 6 mL of alcohol 1 g dissolves in 50 mL of ether Readily dissolves in aqueous NaOH Slightly soluble in DMSO and Methanol.	[2]
pKa (Predicted)	8.15 ± 0.18	



## **Spectroscopic Data**

While specific, detailed spectral data with peak assignments for **orthocaine** are not readily available in the public domain, its structure can be confirmed using standard analytical techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of orthocaine is expected to show
  characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H
  stretching of the primary amine, C=O stretching of the ester, and C-O stretching, as well as
  aromatic C-H and C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons of the ester group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.
  - <sup>13</sup>C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the substituents), and the methyl carbon of the ester.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **orthocaine** (167.16 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages.
- UV-Vis Spectroscopy: As a substituted benzene derivative, orthocaine is expected to exhibit characteristic UV absorption maxima. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally in various solvents.

## Pharmacology and Mechanism of Action

**Orthocaine** functions as a local anesthetic by blocking nerve impulse conduction.

Mechanism of Action:







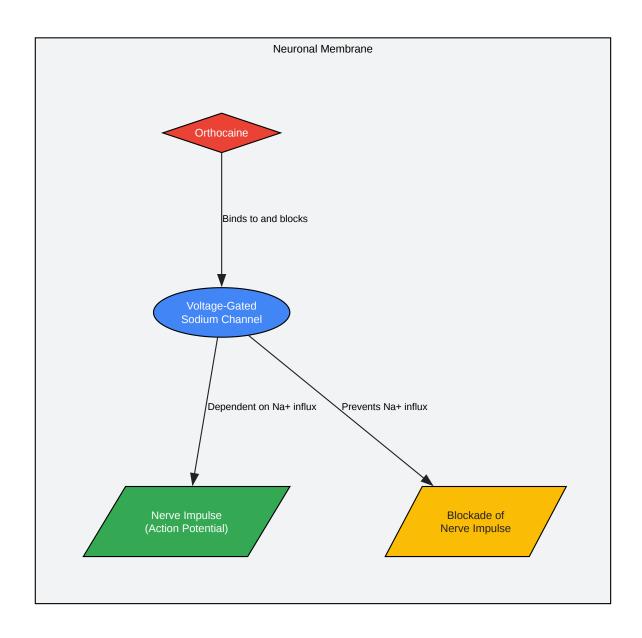
The primary mechanism of action for local anesthetics, including **orthocaine**, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[6] By binding to a specific site within the sodium channel, local anesthetics prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This reversible blockade of sodium channels raises the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the nerve signal, resulting in a loss of sensation.

While many local anesthetics possess a tertiary amine group that becomes protonated and is crucial for high-affinity binding to the intracellular side of the sodium channel, **orthocaine** is a notable exception as it lacks this feature.[6] Despite this, it still exhibits local anesthetic activity, suggesting a different or less potent mode of interaction with the sodium channel. It is hypothesized that as a neutral molecule, it can readily partition into the lipid bilayer of the nerve membrane and may interact with the sodium channel from within the membrane or at a different binding site than the classic tertiary amine local anesthetics.

#### Signaling Pathway:

The primary signaling pathway affected by **orthocaine** is the propagation of the action potential along the nerve axon, which is directly dependent on the function of voltage-gated sodium channels.





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Mechanism of **Orthocaine** Action

# **Experimental Protocols**Synthesis of Orthocaine



Two primary methods for the synthesis of **orthocaine** have been reported:

Method 1: Esterification of 3-Amino-4-hydroxybenzoic Acid

This method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, typically hydrogen chloride gas.

#### Protocol:

- Dissolve 3-amino-4-hydroxybenzoic acid in an excess of anhydrous methanol.
- Saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.
- Reflux the reaction mixture for a specified period (e.g., 4-6 hours) to drive the esterification to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain pure orthocaine crystals.

Method 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate

This method involves the nitration of a precursor followed by the reduction of the nitro group to an amino group.

#### Protocol:

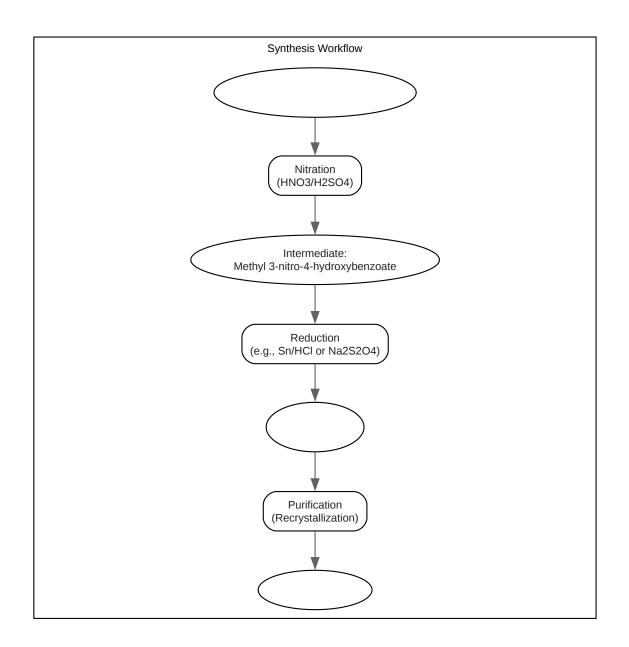
 Nitration: Nitrate methyl 4-hydroxybenzoate using a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled low temperature to yield methyl 3-



nitro-4-hydroxybenzoate.

- Isolate and purify the nitrated intermediate.
- Reduction: Reduce the nitro group of methyl 3-nitro-4-hydroxybenzoate to an amino group.
   Several reducing agents can be used:
  - Tin and Hydrochloric Acid: Reflux the nitro compound with tin metal in the presence of concentrated hydrochloric acid.
  - Stannous Chloride: Carry out the reduction using stannous chloride in an acidic medium.
  - Sodium Dithionite: This is reported to be an effective reducing agent for this transformation.
- After the reduction is complete, neutralize the reaction mixture and extract the product.
- Purify the crude **orthocaine** by recrystallization as described in Method 1.





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Synthesis Workflow of Orthocaine

## **Analytical Characterization**

Thin Layer Chromatography (TLC):



- Stationary Phase: Silica gel 60 F<sub>254</sub>
- Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v), should be optimized to achieve good separation.
- Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase column (e.g., C18) is suitable.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)
  and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of orthocaine.

## Pharmacokinetics (ADME)

Detailed pharmacokinetic data for **orthocaine**, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. As a benzoate ester, it is anticipated to undergo hydrolysis by plasma and tissue esterases, similar to other ester-type local anesthetics like procaine. This hydrolysis would likely break the ester bond to form 3-amino-4-hydroxybenzoic acid and methanol, which would then be further metabolized and excreted. Its low water solubility likely limits its systemic absorption when applied topically.

## **Applications and Limitations**

Applications:

Topical Anesthetic: Due to its low water solubility and consequent low systemic toxicity,
 orthocaine has been used as a topical anesthetic, particularly for application to wounds and ulcers to provide localized pain relief.[1]

Limitations:



- Low Water Solubility: This is the most significant limitation, making it unsuitable for administration by injection.[1]
- Limited Potency and Duration of Action: Compared to modern local anesthetics, its potency and duration of action are likely to be less favorable.

## Conclusion

**Orthocaine** represents an early example of a synthetic local anesthetic. While its clinical utility is constrained by its physicochemical properties, particularly its low water solubility, a thorough understanding of its chemical structure, properties, and mechanism of action remains valuable from a historical and medicinal chemistry perspective. This technical guide has consolidated the available information on **orthocaine** to provide a comprehensive resource for researchers and professionals in the field, highlighting areas where further investigation, particularly into its detailed spectroscopic characterization and pharmacokinetics, could be beneficial.

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